molecular formula C15H23NO2S B5592543 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(2-thienylmethyl)propanamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(2-thienylmethyl)propanamide

Cat. No. B5592543
M. Wt: 281.4 g/mol
InChI Key: TUNOUFLMMTWPIV-UHFFFAOYSA-N
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Description

"N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(2-thienylmethyl)propanamide" is a chemical compound that has been studied for its potential applications and properties in various fields of chemistry.

Synthesis Analysis

  • Efficient Synthesis Method : A method for synthesizing N-substituted propanamides, similar to the target compound, was developed. This involves a four-component reaction in an aqueous medium, offering advantages like accessible starting materials and good yields (Dou et al., 2013).
  • Reaction with Amines : A related compound, N,2,2-trimethyltetrahydro-2H-pyran-4-amine, was synthesized and subjected to various chemical transformations, which could be relevant for the synthesis of the target compound (Arutyunyan et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, providing insights into the arrangement and bonding of atoms in the molecule. These studies are crucial for understanding the chemical behavior and potential applications of such compounds.

Chemical Reactions and Properties

  • Reactivity with Palladium(II) Chloride : Studies on similar compounds involving reactions with Palladium(II) chloride can shed light on the chemical reactivity and potential catalytic applications of the target compound (Palombo et al., 2019).
  • Reductive Alkylation : The synthesis of related compounds involved reductive alkylation, a process that could be relevant for modifying the target compound (Bailey et al., 1985).

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds with structures related to N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(2-thienylmethyl)propanamide have been synthesized for various purposes, including the development of new materials and pharmaceuticals. For instance, the synthesis of tetrahydrobenzo(b)pyran derivatives has been facilitated by hexadecyltrimethyl ammonium bromide in aqueous media, highlighting a move towards green chemistry practices (Jin et al., 2004).

Materials Science Applications

  • Derivatives of pyran and related heterocycles have been explored for their potential in creating nonlinear optical materials. For example, a study on (dicyanomethylene)pyran derivatives with C2v symmetry discussed their unusual class of nonlinear optical chromophores, suggesting applications in electro-optical devices and photonics (Moylan et al., 1996).

Pharmaceutical Research

  • In the realm of drug discovery, pyrazole and pyran derivatives have been investigated for their antidepressant potential. A study on 3,4-diphenyl-1H-pyrazole-1-propanamine compounds identified potential antidepressants with reduced side effects, showcasing the therapeutic relevance of structurally similar compounds (Bailey et al., 1985).

Organic Synthesis

  • Research on the synthesis and transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, a compound structurally related to the query, provides insights into the methodologies and chemical reactions applicable to similar compounds. These findings may inform synthetic strategies for the target compound and its derivatives (Arutyunyan et al., 2012).

properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-4-14(17)16(11-13-6-5-9-19-13)12-7-8-18-15(2,3)10-12/h5-6,9,12H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNOUFLMMTWPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=CS1)C2CCOC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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